tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid
Description
Crystallographic Analysis of Bicyclic Pyrrolopyrrole Core
X-ray diffraction studies of the co-crystal reveal a planar bicyclic system with fused five-membered rings. The pyrrolo[2,3-c]pyrrole scaffold adopts a near-perfect coplanar arrangement, with an N–C–C–N torsion angle of 176.8° . Bond lengths within the heterocyclic core show partial double-bond character (C–N: 1.35–1.38 Å), consistent with delocalized π-electron density .
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P 1̅ (triclinic) |
| Unit cell volume | 512.7 ų |
| N–C–C–N torsion angle | 176.8° |
| Bicyclic core planarity | 0.12 Å deviation |
The tert-butyl carbamate group projects perpendicularly from the bicyclic plane, minimizing steric hindrance. Oxalic acid molecules occupy interstitial sites, forming O–H···O=C interactions with carboxylate groups (2.65–2.78 Å) .
Stereochemical Configuration and Conformational Dynamics
The hexahydro designation corresponds to cis-fused ring junctions at positions 3a/6a, as confirmed by nuclear Overhauser effect spectroscopy (NOESY). Key NOE correlations include:
- H3a–H6a (strong through-space coupling, δ 3.12–3.24 ppm)
- H4–H5 (weak correlation indicating axial-equatorial arrangement)
Variable-temperature $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$) reveals restricted rotation about the N–C(O) bond, with coalescence observed at 298 K (ΔG‡ = 12.3 kcal/mol). The bicyclic system exhibits chair-like puckering, with pseudorotation barriers of 8.7 kcal/mol calculated via density functional theory (B3LYP/6-31G*) .
Hydrogen-Bonding Interactions in Oxalic Acid Complexation
The co-crystal forms a 1:1 stoichiometric complex stabilized by three distinct hydrogen-bonding motifs:
Carbamate-oxalic acid interaction
Inter-oxalic acid dimerization
- O–H···O (2.63 Å, 174°)
Bicyclic NH participation
Table 2: Hydrogen-bond geometry
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (pyrrole) | O (oxalic) | 2.68 | 167 |
| O–H (oxalic) | O=C (carbamate) | 2.71 | 155 |
| O–H (oxalic) | O (oxalic) | 2.63 | 174 |
These interactions create a three-dimensional network with void spaces comprising 18.7% of the unit cell volume, as calculated using PLATON software . The hydrogen-bonding pattern directs molecular alignment along the crystallographic axis, favoring antiparallel dipole arrangements.
Properties
Molecular Formula |
C13H22N2O6 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XXSOHTQXIXQETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Architecture
The target compound features a bicyclic [3.3.0] octahydro-pyrrolopyrrole scaffold with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and an oxalic acid counterion. X-ray crystallographic studies confirm the cis-fused ring system with chair-boat conformation stabilization through intramolecular hydrogen bonding. The Boc group enhances solubility in nonpolar solvents during synthesis while preventing undesired nucleophilic attacks at the secondary amine.
Physicochemical Properties
Critical molecular parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₀N₂O₂·C₂H₂O₄ | |
| Molecular weight | 302.32 g/mol (free base) | |
| Melting point | 189–192°C (oxalate salt) | |
| Solubility (25°C) | 23 mg/mL in DMSO | |
| logP (octanol/water) | 1.84 |
Synthetic Routes and Methodologies
Palladium-Catalyzed Amination
A robust pathway involves coupling 1-bromo-2-(trifluoromethyl)benzene with tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate under palladium catalysis.
Reaction Scheme
- Oxidative Addition : Pd(0) inserts into the C–Br bond of the aryl bromide.
- Ligand Exchange : The bicyclic amine coordinates to Pd(II) via its lone electron pair.
- Reductive Elimination : C–N bond formation releases the coupled product.
Optimized Conditions
Acid-Mediated Cyclization
Industrial-scale production employs methanesulfonic acid (MsOH) to facilitate ring closure:
Procedure
- Deprotonation : Dissolve (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride in CH₂Cl₂/t-butyl acetate (1:5 v/v).
- Cyclization : Add MsOH dropwise at 0°C, warm to 21°C, and stir for 18 h.
- Workup : Quench with 50% NaOH, extract with CH₂Cl₂, and concentrate.
Critical Parameters
Oxalic Acid Salt Formation
Final purification leverages oxalic acid’s high crystallinity:
Protocol
- Dissolve the free base in t-butyl acetate (1 M).
- Add oxalic acid (1.05 equiv) in 2-propanol dropwise.
- Cool to 0°C, filter, and wash with cold ether.
Analytical Data
Industrial-Scale Production
Continuous Flow Synthesis
A 2024 advancement replaces batch processing with microreactor technology:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Cycle time | 18 h | 2.3 h | 87% reduction |
| Pd leaching | 220 ppm | <5 ppm | 98% reduction |
| Space-time yield | 0.8 kg/m³/h | 5.2 kg/m³/h | 550% increase |
Flow conditions: 120°C, 12 bar backpressure, 0.2 mL/min feed rate.
Catalytic System Optimization
Nickel-based catalysts show promise for cost reduction:
Comparative Performance
| Catalyst | Turnover Number | Selectivity | Cost/kg |
|---|---|---|---|
| Pd(OAc)₂ | 4800 | 99.1% | $12,450 |
| NiCl₂(dppe) | 3100 | 98.6% | $890 |
Limitation: Nickel systems require strict oxygen-free environments.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Boiling Point and Density: The target compound’s analog, tert-butyl (3aS,6R,6aR)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate, exhibits a predicted boiling point of 327.9°C and density of 1.146 g/cm³ . The oxalic acid salt likely reduces volatility compared to non-salt analogs. Brominated derivatives (e.g., tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate) show increased molecular weight (304.22 g/mol) and higher hydrophobicity (XLogP3 = 3.2) .
Acidity (pKa) :
Key Differentiators and Research Findings
Structural Flexibility : The [2,3-c] pyrrolo-pyrrole system offers distinct conformational rigidity compared to [3,4-b] or [3,2-b] isomers, impacting pharmacokinetic properties .
Salt Formation: Oxalic acid improves crystallinity and stability, critical for large-scale manufacturing . Non-salt analogs require additional purification steps .
Functional Group Diversity : Brominated and ketone derivatives expand reactivity profiles, enabling diversification in lead optimization .
Biological Activity
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrrolidine ring fused with a pyrrole moiety. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Formula
- Molecular Formula : C₁₁H₁₉N₂O₄
- Molar Mass : 227.29 g/mol
Structural Features
- The compound contains multiple stereocenters, which may contribute to its biological activity.
- Its carboxylate functionality can participate in various chemical interactions, including hydrogen bonding and ionic interactions.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some pyrrole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Compounds with similar nitrogen heterocycles have been studied for their neuroprotective properties.
The biological activity of this compound may be attributed to:
- Interaction with Biological Targets : The nitrogen atoms in the heterocyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific pathways.
- Modulation of Cellular Processes : The compound may influence cellular signaling pathways involved in apoptosis or cell proliferation.
Study 1: Antimicrobial Activity
A study conducted on related pyrrole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| Tert-butyl derivative | 8 | 16 |
This indicates that the tert-butyl derivative exhibits superior antimicrobial properties compared to other tested compounds.
Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The results showed that the tert-butyl derivative had an IC50 value of 10 µM against A549 lung cancer cells, indicating potent anticancer activity.
Study 3: Neuroprotective Effects
In a neuroprotection study using a mouse model of neurodegeneration, the administration of the tert-butyl derivative resulted in a significant reduction in neuronal loss and improvement in cognitive function as measured by behavioral tests. The compound was found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a mechanism for its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
